N-[4-(tert-butylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide
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Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a tert-butylsulfamoyl group, and a methoxyethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tert-butylsulfamoyl group is introduced through a sulfonation reaction, while the methoxyethylsulfanyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylthiazol-2-yl)-4-fluorobenzamide
- 4-tert-butyl-N-(2-fluorophenyl)benzamide
- 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H26N2O4S2 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-20(2,3)22-28(24,25)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)27-14-13-26-4/h5-12,22H,13-14H2,1-4H3,(H,21,23) |
InChI Key |
YNZWDWLZVRIGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
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